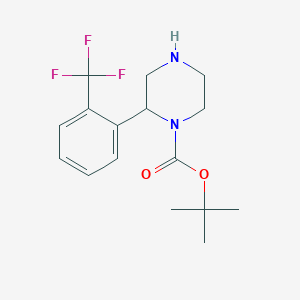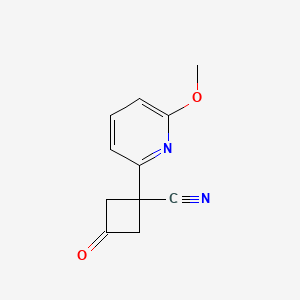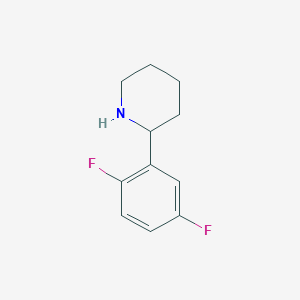![molecular formula C7H8F2N2S B13594616 {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-85-2](/img/structure/B13594616.png)
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is an organic compound with the molecular formula C7H8F2N2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the introduction of the difluoromethyl group to a phenylhydrazine derivative. One common method includes the reaction of 3-mercaptophenylhydrazine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: Similar structure but with an additional fluorine atom.
{3-[(Methyl)sulfanyl]phenyl}hydrazine: Lacks the fluorine atoms, resulting in different chemical properties.
{3-[(Ethyl)sulfanyl]phenyl}hydrazine: Contains an ethyl group instead of a difluoromethyl group.
Uniqueness
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
62128-85-2 |
|---|---|
Formule moléculaire |
C7H8F2N2S |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
[3-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2 |
Clé InChI |
ILFQXKTYGJYXBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


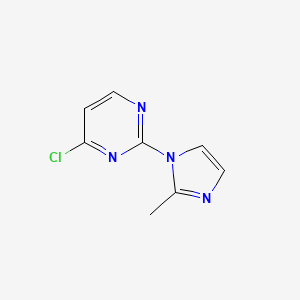
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)
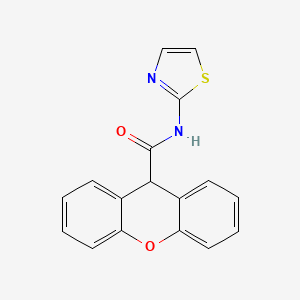



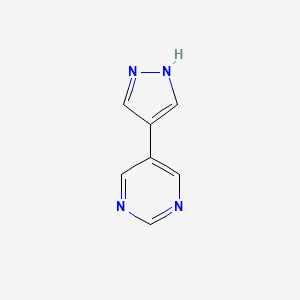

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
